molecular formula C9H11NO3 B126286 1-(2-Methoxyethyl)-4-nitrobenzene CAS No. 69628-98-4

1-(2-Methoxyethyl)-4-nitrobenzene

Cat. No.: B126286
CAS No.: 69628-98-4
M. Wt: 181.19 g/mol
InChI Key: VZUJQBDFJZRCBQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of nitrobenzene, where a methoxyethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(2-methoxyethyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the benzene ring.

Another method involves the reaction of 4-nitrobenzyl chloride with 2-methoxyethanol in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, where the methoxyethyl group replaces the chloride atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are carefully controlled to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

    Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Potassium carbonate, halides, amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Methoxyethyl)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Carboxyethyl)-4-nitrobenzene.

Scientific Research Applications

1-(2-Methoxyethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and methoxyethyl groups.

    Medicine: Derivatives of this compound may have potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-nitrobenzene depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxyethyl group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions with other molecules.

Molecular Targets and Pathways

    Nitro Group Reduction: The reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with proteins and nucleic acids.

    Methoxyethyl Group Reactions: The methoxyethyl group can undergo oxidation or substitution, affecting the compound’s interactions with enzymes and receptors.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4-nitrobenzene can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-4-aminobenzene: This compound is the reduced form of this compound and has different reactivity and applications.

    1-(2-Phenoxyethyl)-4-nitrobenzene:

    4-Nitrobenzyl Alcohol: This compound has a hydroxymethyl group instead of a methoxyethyl group, affecting its chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methoxyethyl group on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJQBDFJZRCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989731
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69628-98-4
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69628-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-4-nitrobenzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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